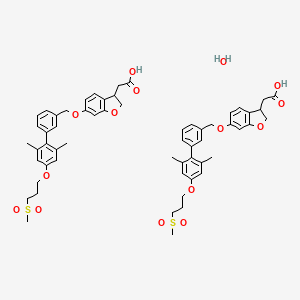

TAK-875 Hemihydrate

Description

BenchChem offers high-quality TAK-875 Hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAK-875 Hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXYMYYDAVXPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H66O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Quest for Glucose-Dependent Insulin Secretion

An In-Depth Technical Guide to the Discovery and Synthesis of TAK-875 Hemihydrate

Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction. A major challenge in T2DM pharmacotherapy is the risk of hypoglycemia, a common side effect of traditional insulin secretagogues like sulfonylureas, which stimulate insulin release irrespective of blood glucose levels.[1][2] This clinical need spurred the search for novel therapeutic targets that could induce insulin secretion in a strictly glucose-dependent manner.

One such target that emerged with significant promise was the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3] Predominantly expressed on pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), which potentiate glucose-stimulated insulin secretion (GSIS).[1][4] Harnessing this endogenous mechanism offered a pathway to a new class of antidiabetic drugs with a potentially superior safety profile. This guide provides a detailed chronicle of one of the most prominent GPR40 agonists, Fasiglifam (TAK-875), from its rational design and discovery to its synthesis and the ultimate safety concerns that halted its development.

Part 1: The Discovery of TAK-875 - A Journey of Molecular Refinement

The Rationale: Targeting GPR40 for Safer Glycemic Control

The central hypothesis behind the development of TAK-875 was that a potent and selective GPR40 agonist could mimic the beneficial effects of FFAs on insulin secretion without causing the lipotoxicity associated with chronic FFA elevation.[5] The key attraction of GPR40 is its glucose-sensing mechanism; it enhances insulin secretion significantly only under hyperglycemic conditions, thereby minimizing the risk of driving blood glucose to dangerously low levels.[2][5][6] This glucose-dependency represented a significant theoretical advantage over existing therapies.

From Flexible Lead to Rigid Core: Lead Optimization

The discovery program initiated by Takeda Pharmaceutical Company began with a series of synthetic agonists identified through ligand-based drug design. An early lead compound, a phenylpropanoic acid derivative, demonstrated modest activity and a pharmacokinetic profile that suggested susceptibility to metabolic breakdown, specifically β-oxidation at the flexible propanoic acid chain.[7]

The critical innovation in the optimization process was a strategic structural constraint. To improve metabolic stability and refine the molecule's interaction with the receptor, chemists designed a fused ring system by cyclizing the phenylpropanoic acid moiety.[6][7] This led to the exploration of various fused phenylalkanoic acids, including dihydrobenzofuran derivatives.

This structural rigidification proved successful, yielding compounds with favorable in vitro agonist activity and improved pharmacokinetic properties.[7] Further optimization of the biphenyl "head" of the molecule, which interacts with the receptor, led to the identification of [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid , designated TAK-875.[6] This compound emerged as a highly potent, selective, and orally bioavailable GPR40 agonist, selected as the clinical candidate.[6][7]

Part 2: Mechanism of Action - The Gαq Signaling Cascade

TAK-875 exerts its insulinotropic effects by activating the GPR40 receptor on the surface of pancreatic β-cells. This initiates a well-defined intracellular signaling cascade.

The GPR40 Signaling Pathway

-

Receptor Activation: TAK-875 binds to and activates GPR40.

-

G-Protein Coupling: The activated receptor couples with the Gq/11 alpha subunit of its associated heterotrimeric G protein.[6][8]

-

PLC Activation: This coupling activates Phospholipase C (PLC).[8]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[5][8]

-

Enhanced Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key signal that promotes the fusion of insulin-containing granules with the cell membrane, leading to insulin secretion. This entire process is contingent on the initial steps of glucose metabolism within the β-cell, ensuring its glucose-dependent nature.[3][5]

Caption: Fig 1: GPR40 Signaling Pathway Activated by TAK-875.

A Deeper Mechanism: Ago-Allosteric Modulation

Further research revealed a more sophisticated mechanism of action. TAK-875 functions as an ago-allosteric modulator .[1] This means it not only acts as a partial agonist on its own but also exhibits positive cooperativity with endogenous FFA ligands.[1] In the physiological context, TAK-875 potentiates the insulin secretion stimulated by circulating FFAs, and conversely, FFAs augment the activity of TAK-875. This synergistic relationship likely contributed to its potent in vivo effects.[1]

Part 3: Chemical Synthesis of TAK-875 Hemihydrate

The synthesis of a complex chiral molecule like TAK-875 requires a multi-step, strategic approach. The following protocol outlines a plausible synthetic route based on the molecule's structure, combining key chemical fragments.

Experimental Protocol: A Convergent Synthetic Strategy

The synthesis can be logically divided into the preparation of two key intermediates: the biphenyl "headgroup" and the chiral dihydrobenzofuran "tail," followed by their coupling.

Step 1: Synthesis of the Biphenyl Methoxybenzyl Bromide Intermediate

-

Suzuki Coupling: Start with 2,6-dimethylaniline. Convert it to 3-bromo-2,6-dimethylaniline. Couple this with a suitable boronic acid, such as (4-(3-(methylsulfonyl)propoxy)phenyl)boronic acid, under standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a toluene/ethanol/water mixture) to form the core biphenyl structure.

-

Sandmeyer Reaction: Convert the amino group on the biphenyl intermediate to a hydroxymethyl group. This can be achieved by diazotization with NaNO₂/HCl followed by reaction with formaldehyde.

-

Bromination: Convert the resulting alcohol to the corresponding benzyl bromide using a brominating agent like PBr₃ or CBr₄/PPh₃. This yields the key biphenyl methoxybenzyl bromide intermediate.

Step 2: Synthesis of the Chiral Dihydrobenzofuran Intermediate

-

Starting Material: Begin with a commercially available substituted phenol, such as 4-hydroxy-3-methoxy-benzaldehyde.

-

Alkylation & Claisen Rearrangement: Protect the aldehyde, then perform an O-alkylation followed by a Claisen rearrangement to install the allyl group that will form the dihydrofuran ring.

-

Ring Closure & Chiral Resolution: Oxidatively cleave the allyl double bond and perform an intramolecular cyclization to form the dihydrobenzofuran ring. The resulting carboxylic acid is a racemic mixture. Chiral resolution is performed at this stage using a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) to selectively crystallize the desired (S)-enantiomer.

Step 3: Coupling and Final Formation of TAK-875 Hemihydrate

-

Williamson Ether Synthesis: Couple the two key intermediates. Deprotonate the phenolic hydroxyl group of the chiral dihydrobenzofuran intermediate with a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile). Add the biphenyl methoxybenzyl bromide intermediate from Step 1 to form the ether linkage.

-

Deprotection: If any protecting groups were used (e.g., on the carboxylic acid), remove them under appropriate conditions (e.g., acid or base hydrolysis).

-

Hemihydrate Formation: Purify the final compound by recrystallization from a suitable solvent system containing water (e.g., ethanol/water) to isolate TAK-875 as a stable hemihydrate crystalline solid.

Caption: Fig 2: Convergent Synthesis of TAK-875 Hemihydrate.

Part 4: Clinical Journey and Eventual Discontinuation

Preclinical Promise and Clinical Efficacy

TAK-875 demonstrated a strong preclinical profile. It showed high potency with an EC50 value of approximately 72 nM.[9][10] In diabetic rat models, orally administered TAK-875 improved glucose tolerance and augmented insulin secretion during glucose challenges.[5] Crucially, it did not cause hypoglycemia in fasted, normoglycemic rats, reinforcing its glucose-dependent mechanism of action.[5]

This promise carried over into early clinical development. Phase II trials in patients with T2DM showed that TAK-875 provided effective glycemic control, significantly lowering HbA1c with a minimal risk of hypoglycemia compared to placebo or glimepiride.[1][11] These encouraging results led Takeda to initiate a large-scale global Phase III clinical trial program.[4][12]

| Clinical Trial Endpoint | Fasiglifam (TAK-875) | Placebo / Comparator | Key Finding | Reference |

| Glycemic Control (Phase II) | Significant reduction in HbA1c | Less or no reduction | Effective in improving glycemic control. | [1] |

| Hypoglycemia Risk (Phase II) | Low incidence, similar to placebo | Low (Placebo), Higher (Glimepiride) | Demonstrated a low risk of hypoglycemia. | [1] |

| Insulin Secretion | Augmented in a glucose-dependent manner | No significant augmentation | Confirmed the proposed mechanism of action in humans. | [5] |

| Liver Safety (Phase III) | Increased incidence of elevated ALT/bilirubin | Lower incidence | Emergence of a significant liver safety signal. | [11][13] |

The Unforeseen Obstacle: Liver Safety Concerns

In December 2013, Takeda announced the voluntary termination of the entire fasiglifam development program.[4][14][15] The decision was based on emerging data from the Phase III trials that raised significant concerns about liver safety.[4][11] After consulting with independent expert panels, the company concluded that the potential risks of the drug no longer outweighed its benefits.[4][15]

The clinical data revealed a higher incidence of elevated liver enzymes (ALT) and bilirubin in patients treated with fasiglifam compared to placebo and active comparators.[13] The pattern of injury was determined to be hepatocellular.[13] Most critically, several cases of serious drug-induced liver injury were identified, including one case that met the criteria for Hy's Law—a strong indicator of a drug's potential to cause fatal liver failure.[13]

Investigations into the mechanism of hepatotoxicity suggested it was not a class effect of GPR40 agonism but was specific to the fasiglifam molecule.[2] The leading hypotheses include:

-

Inhibition of Hepatobiliary Transporters: Studies showed that TAK-875 inhibits key transporters in the liver, such as BSEP, MRP2, and OATPs.[16] Inhibition of these transporters can disrupt the flow of bile acids and bilirubin, leading to cholestatic injury and hyperbilirubinemia.[16]

-

Metabolite-Driven Toxicity: The primary metabolic pathway for fasiglifam is the formation of an acyl glucuronide.[17] Such metabolites can sometimes be chemically reactive and have been implicated in the toxicity of other drugs.

Conclusion: A Cautionary Tale and a Path Forward

The story of TAK-875 is a powerful case study in drug development. It represents the successful application of rational drug design to create a potent, selective, and mechanistically novel therapeutic candidate that showed great promise in early clinical trials. However, it also serves as a stark reminder that unforeseen safety issues can emerge late in development, even for highly optimized molecules.

While the journey of TAK-875 ended in disappointment, the scientific insights gained were invaluable. The liver toxicity was linked to the specific chemical properties of the molecule and its metabolites, not the GPR40 target itself.[18] This has kept the door open for the development of second-generation GPR40 agonists. Future research in this area focuses on designing molecules that retain the glucose-dependent insulinotropic activity while possessing different metabolic profiles, avoiding the carboxylic acid moiety, or employing novel strategies like gut-restricted agonism to mitigate the risk of systemic toxicity.[18] The pursuit of a safe and effective GPR40 agonist for the treatment of T2DM continues, informed by the critical lessons learned from TAK-875.

References

-

Title: A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Fasiglifam-Induced Liver Injury: In Vitro ADME Techniques Source: Sygnature Discovery URL: [Link]

-

Title: TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats Source: PubMed URL: [Link]

-

Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Source: SciSpace URL: [Link]

-

Title: Takeda Announces Termination of Fasiglifam (TAK-875) Development Source: Takeda URL: [Link]

-

Title: Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner Source: Biomolecules & Therapeutics URL: [Link]

-

Title: Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience Source: PubMed URL: [Link]

-

Title: GPR40 agonists for the treatment of type 2 diabetes Source: Ovid URL: [Link]

-

Title: Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety Source: European Pharmaceutical Review URL: [Link]

-

Title: Takeda pipeline hit by fasiglifam failure Source: PMLiVE URL: [Link]

-

Title: GPR40: A therapeutic target for mediating insulin secretion (Review) Source: Spandidos Publications URL: [Link]

-

Title: Takeda terminates Fasiglifam (TAK-875) development Source: Drug Discovery News URL: [Link]

-

Title: Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration Source: Taylor & Francis Online URL: [Link]

-

Title: Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders Source: Frontiers in Endocrinology URL: [Link]

-

Title: Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury Source: PubMed URL: [Link]

Sources

- 1. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner [biomolther.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. takeda.com [takeda.com]

- 5. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. ovid.com [ovid.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. pmlive.com [pmlive.com]

- 13. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety - - PACE-CME [pace-cme.org]

- 15. Takeda terminates Fasiglifam (TAK-875) development | Drug Discovery News [drugdiscoverynews.com]

- 16. Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

Architectural and Pharmacological Profiling of TAK-875 Hemihydrate: A Technical Whitepaper

Executive Summary

TAK-875 (Fasiglifam) hemihydrate represents a profound case study in modern rational drug design, illustrating the delicate balance between potent metabolic efficacy and complex toxicological challenges. Originally developed as a first-in-class, orally bioavailable agonist for Free Fatty Acid Receptor 1 (FFAR1/GPR40), TAK-875 demonstrated exceptional capability in enhancing glucose-stimulated insulin secretion (GSIS) without the hypoglycemic risks associated with traditional sulfonylureas. Although it advanced to Phase 3 clinical trials for Type 2 Diabetes Mellitus, its development was ultimately terminated due to drug-induced liver injury (DILI)[1]. This whitepaper dissects the chemical architecture, ago-allosteric pharmacology, and the mechanistic causality behind both its efficacy and its clinical failure.

Chemical Architecture and Solid-State Thermodynamics

The molecular framework of TAK-875 is engineered around a central dihydrobenzofuran core linked to a highly substituted biphenyl system. The deliberate inclusion of a methylsulfonylpropoxy group is critical; structure-activity relationship (SAR) studies indicate that this moiety projects into the solvent-exposed region of the receptor, significantly enhancing binding affinity to the GPR40 allosteric site[2].

The Causality of the Hemihydrate Selection: In pharmaceutical formulation, the active pharmaceutical ingredient (API) is synthesized as a hemihydrate—meaning one water molecule is shared between two TAK-875 molecules within the crystal lattice. Anhydrous forms of highly lipophilic, bulky molecules often suffer from thermodynamic instability and hygroscopicity, leading to unpredictable moisture absorption during storage. By locking the crystal lattice into a low-energy hemihydrate state, formulation scientists ensure strict stoichiometric consistency, preventing batch-to-batch variations in bioavailability and preserving the compound's shelf-life[3].

Table 1: Physicochemical and Pharmacological Profile

| Parameter | Value / Description |

| IUPAC Name | (3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hydrate |

| CAS Number | 1374598-80-7 (Hemihydrate) |

| Molecular Formula | C58H66O15S2 (Dimer) or C29H32O7S · 1/2 H2O |

| Molecular Weight | 1067.3 g/mol (Dimer) / 533.63 g/mol (Monomer equivalent) |

| Target Receptor | GPR40 (FFAR1) |

| In Vitro EC50 | 14 nM to 72 nM (Assay and cell-line dependent) |

Mechanism of Action: Ago-Allosteric Modulation

Unlike endogenous free fatty acids (FFAs) such as

Fig 1. TAK-875 mediated GPR40 (FFAR1) signaling pathway for insulin secretion.

The Hepatotoxicity Paradox: Unraveling the Clinical Failure

The termination of TAK-875 in Phase 3 trials underscores the critical need for comprehensive off-target profiling. The drug-induced liver injury (DILI) observed in patients is driven by a dual-mechanism pathogenesis:

-

Bile Acid Transporter Inhibition: TAK-875 and its primary glucuronide metabolite (TAK-875-Glu) act as potent, micromolar inhibitors of critical hepatobiliary efflux transporters, specifically the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Proteins (MRPs). This steric blockade prevents the clearance of bile acids, leading to toxic intracellular accumulation and subsequent cholestatic injury[5].

-

GPR40-Dependent ROS Generation: At high localized concentrations, TAK-875 triggers reactive oxygen species (ROS) generation directly within hepatocytes. Knockdown models utilizing siRNA have proven that this ROS generation is surprisingly GPR40-dependent, leading to mitochondrial stress, cytoplasmic vacuolation, and hepatocellular apoptosis[1].

Fig 2. Dual mechanism of TAK-875 induced hepatotoxicity via ROS and bile acid accumulation.

Validated Experimental Methodologies

As a standard of trustworthiness, experimental protocols must be self-validating and mechanistically sound. Below are the optimized workflows for handling and evaluating TAK-875.

Protocol A: Preparation of TAK-875 Hemihydrate Working Solutions

-

Objective: Formulate a stable, clear solution of TAK-875 for in vitro or in vivo dosing without precipitating the highly lipophilic API.

-

System Validation: Visual inspection for micro-precipitates and parallel vehicle-control testing ensures that the solvent matrix itself does not induce cellular toxicity.

-

Step 1: Stock Solution Preparation. Dissolve TAK-875 hemihydrate powder in anhydrous DMSO to a concentration of 25.0 mg/mL.

-

Causality: The hemihydrate crystal lattice is highly stable. Anhydrous DMSO is required to disrupt the hydrogen bonding of the water of hydration, fully solubilizing the biphenyl and dihydrobenzofuran moieties[6]. Moisture-contaminated DMSO will drastically reduce solubility.

-

-

Step 2: Sequential Matrix Addition. To prepare 1 mL of working solution, sequentially add: 100 μL DMSO stock, 400 μL PEG300 (mix thoroughly), 50 μL Tween-80 (mix thoroughly), and finally 450 μL Saline[6].

-

Causality: Order of addition is absolute. PEG300 acts as a co-solvent to prevent immediate precipitation when transitioning from DMSO. Tween-80, a non-ionic surfactant, forms micelles that encapsulate the lipophilic TAK-875 molecules, keeping them in a metastable suspension when the aqueous saline is introduced. Adding saline directly to the DMSO stock will cause catastrophic precipitation.

-

Protocol B: In Vitro Calcium Influx Assay for GPR40 Activation

-

Objective: Quantify the ago-allosteric activation of GPR40 by TAK-875 via intracellular calcium transients.

-

System Validation: The assay utilizes CHO cells stably expressing hGPR40 (CHO-hGPR40) alongside wild-type CHO cells as a negative control. This ensures the observed calcium transients are strictly GPR40-dependent.

-

Step 1: Cell Seeding and Starvation. Seed CHO-hGPR40 cells at

cells/well in a 96-well plate. Incubate overnight, then starve in serum-free medium for 2 hours prior to the assay.-

Causality: Serum starvation reduces basal intracellular signaling noise caused by growth factors and endogenous lipids present in fetal bovine serum (FBS), maximizing the signal-to-noise ratio upon agonist introduction.

-

-

Step 2: Fluorophore Loading. Load cells with recording medium containing 2.5 μg/mL Fluo-4 AM, 2.5 mM probenecid, and 0.1% fatty acid-free BSA for 60 minutes at 37°C.

-

Causality: Fluo-4 AM is a cell-permeable fluorescent calcium indicator. Probenecid is critically added to inhibit multidrug resistance proteins (MRPs), preventing the premature efflux of the cleaved (active) Fluo-4 dye from the cytosol. Fatty acid-free BSA acts as a carrier protein to prevent non-specific binding of lipophilic TAK-875 to the plastic wells.

-

-

Step 3: Baseline Measurement and Compound Addition. Record baseline fluorescence for 15 seconds using a Fluorometric Imaging Plate Reader (FLIPR). Inject TAK-875 (0.01–10 μM) and record fluorescence for an additional 90 seconds.

-

Causality: Establishing a baseline allows each well to serve as its own internal control (

). The rapid 90-second recording captures the transient peak of IP3-mediated endoplasmic reticulum calcium release before compensatory efflux mechanisms normalize cytosolic calcium levels.

-

References

-

Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist | ACS Medicinal Chemistry Letters. Source: acs.org. URL:[Link]

-

A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One. Source: plos.org. URL:[Link]

-

Fasiglifam hemihydrate | CID 57339446 - PubChem. Source: nih.gov. URL:[Link]

-

Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PMC. Source: nih.gov. URL:[Link]

-

Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC. Source: nih.gov. URL:[Link]

Sources

- 1. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fasiglifam hemihydrate | C58H66O15S2 | CID 57339446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 5. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Rise and Fall of a Promising Antidiabetic Agent: An In-depth Technical Guide to the GPR40/FFAR1 Agonist Activity of TAK-875

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TAK-875 (fasiglifam), a once-promising oral antidiabetic agent. We will delve into the core of its mechanism as a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document will explore the scientific rationale for targeting GPR40, the detailed pharmacology of TAK-875, the experimental methodologies used to characterize its activity, and the ultimate reasons for its clinical discontinuation. By examining the journey of TAK-875, we aim to provide valuable insights for the ongoing development of safer and more effective therapies for type 2 diabetes.

GPR40/FFAR1: A Strategic Target for Glucose-Dependent Insulin Secretion

Free Fatty Acid Receptor 1 (FFAR1), or GPR40, is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[1] It is activated by medium and long-chain fatty acids.[1] This receptor has garnered significant attention as a therapeutic target for type 2 diabetes mellitus because its activation amplifies glucose-stimulated insulin secretion (GSIS).[2][3] This glucose-dependent mechanism of action is a highly desirable attribute for an antidiabetic drug, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many existing therapies like sulfonylureas.[4][5]

Beyond the pancreas, GPR40 is also expressed in intestinal enteroendocrine cells, where it mediates the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These incretins further contribute to glucose homeostasis by enhancing insulin secretion and suppressing glucagon release. The dual action of GPR40 agonists on both direct insulin secretion and incretin release makes this receptor a particularly attractive target for a multifaceted approach to managing type 2 diabetes.

TAK-875: A Potent and Selective GPR40 Agonist

TAK-875 (fasiglifam) emerged from extensive drug discovery efforts as a potent, selective, and orally bioavailable GPR40 agonist.[8][9] Its chemical structure, [(3S)-6-({2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate, was optimized for high affinity and agonist activity at the human GPR40 receptor.[10][11]

Binding and Agonist Activity

TAK-875 acts as an ago-allosteric modulator of GPR40, meaning it binds to a site distinct from the endogenous fatty acid binding site and positively modulates the receptor's activity.[12][13] The crystal structure of the human GPR40 receptor in complex with TAK-875 has revealed a unique binding pocket located between transmembrane helices 3, 4, and 5.[14][15] This allosteric binding mode contributes to its potentiation of the effects of endogenous fatty acids.[12]

Table 1: In Vitro Activity of TAK-875 at the GPR40/FFAR1 Receptor

| Parameter | Species | Value | Reference(s) |

| EC50 (Calcium Mobilization) | Human | 14 nM | [9][16] |

| EC50 (IP Production) | Human | 72 nM | [11][17] |

| Ki (Binding Affinity) | Human | 38 nM | [1][16] |

| Ki (Binding Affinity) | Rat | 140 nM | [16] |

Elucidating the Mechanism: GPR40/FFAR1 Signaling Pathway

Activation of GPR40 by an agonist like TAK-875 initiates a well-defined intracellular signaling cascade, primarily through the Gαq protein pathway.[8][18] This cascade culminates in the potentiation of insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Caption: GPR40/FFAR1 signaling pathway activated by TAK-875.

Experimental Characterization of TAK-875's Agonist Activity

A battery of in vitro and in vivo assays are essential to characterize the agonist activity of a compound like TAK-875. Below are detailed protocols for key experiments.

In Vitro Assays

This assay measures the increase in intracellular calcium concentration following GPR40 activation, a hallmark of Gαq signaling.

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon agonist binding to the receptor, the release of calcium from intracellular stores leads to an increase in fluorescence, which can be measured in real-time.[19]

Protocol:

-

Cell Culture: Seed CHO or HEK293 cells stably expressing human GPR40 in a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and an anion transport inhibitor like probenecid (to prevent dye leakage) in a suitable buffer (e.g., HBSS with 20 mM HEPES).[12][20]

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.[20]

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of TAK-875 in the assay buffer.

-

Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.

-

Add the TAK-875 dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes) at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.[21]

-

-

Data Analysis: Determine the peak fluorescence response for each concentration of TAK-875 and plot the data to generate a dose-response curve. Calculate the EC50 value, which represents the concentration of agonist that elicits 50% of the maximal response.

This assay provides a more direct measure of PLC activation downstream of Gαq coupling.

Principle: Activation of PLC leads to the hydrolysis of PIP2, generating inositol trisphosphate (IP3), which is rapidly metabolized to IP2 and then to inositol monophosphate (IP1). IP1 is a stable metabolite, and its accumulation can be measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.[22]

Protocol:

-

Cell Stimulation:

-

Seed GPR40-expressing cells in a suitable microplate and culture overnight.

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent IP1 degradation) and the desired concentrations of TAK-875.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Add the HTRF detection reagents (typically an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the cell lysates.

-

Incubate for the recommended time to allow for the immunoassay to reach equilibrium.

-

-

Measurement and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

-

Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the TAK-875 concentration to determine the EC50.

-

This assay assesses the activation of the mitogen-activated protein kinase (MAPK) pathway, which can also be engaged by GPR40 signaling.

Principle: Activation of GPR40 can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The level of phosphorylated ERK (p-ERK) can be quantified using various methods, such as Western blotting or high-throughput immunoassays like AlphaLISA or HTRF.[23][24]

Protocol (using AlphaLISA):

-

Cell Treatment:

-

Plate GPR40-expressing cells and allow them to adhere.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Stimulate the cells with different concentrations of TAK-875 for a short period (typically 5-15 minutes) at 37°C.

-

-

Cell Lysis: Remove the stimulation medium and lyse the cells with a lysis buffer provided in the assay kit.

-

Immunoassay:

-

Transfer the cell lysates to a 384-well microplate.

-

Add the AlphaLISA acceptor beads conjugated to an anti-p-ERK antibody and donor beads conjugated to an anti-total ERK antibody.

-

Incubate in the dark to allow for bead-antibody-protein complex formation.

-

-

Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of p-ERK in the sample.

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal (if applicable) and plot the results against the TAK-875 concentration to determine the EC50.

In Vivo Efficacy Studies

This is a critical in vivo experiment to assess the glucose-lowering efficacy of an antidiabetic compound. The Zucker diabetic fatty (ZDF) rat is a commonly used model of type 2 diabetes.[6]

Protocol:

-

Animal Acclimatization and Fasting:

-

Acclimatize male ZDF rats to the experimental conditions for at least one week.

-

Fast the rats overnight (approximately 16 hours) with free access to water.[6]

-

-

Baseline Measurements and Dosing:

-

Take a baseline blood sample (time -60 min) from the tail vein to measure fasting blood glucose and insulin levels.

-

Administer TAK-875 (e.g., 1-10 mg/kg) or vehicle orally via gavage.[8]

-

-

Glucose Challenge:

-

At time 0 (60 minutes after drug administration), administer an oral glucose load (typically 1-2 g/kg).[6]

-

-

Blood Sampling:

-

Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Analysis:

-

Measure blood glucose and plasma insulin concentrations at each time point.

-

Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of TAK-875 on glucose tolerance and insulin secretion.

-

Sources

- 1. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. Developing a High Content Imaged-Based Method for Evaluating Hepatotoxicity | FDA [fda.gov]

- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 6. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 9. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mmpc.org [mmpc.org]

- 14. High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. agilent.com [agilent.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hellobio.com [hellobio.com]

- 20. apexbt.com [apexbt.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

TAK-875 (Fasiglifam): A Comprehensive Technical Guide on GPR40 Potency, Selectivity, and Biased Agonism

Introduction & Pharmacological Context

G-protein-coupled receptor 40 (GPR40), also designated as Free Fatty Acid Receptor 1 (FFAR1), is a critical nutrient-sensing GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells[1]. Functioning as a receptor for medium- and long-chain free fatty acids (FFAs), GPR40 mediates the enhancement of glucose-stimulated insulin secretion (GSIS)[1].

TAK-875 (Fasiglifam) was developed as a highly potent, orally bioavailable synthetic agonist targeting GPR40[1]. Unlike traditional sulfonylureas that force insulin exocytosis independently of ambient glucose (often leading to severe hypoglycemia), TAK-875 acts strictly in a glucose-dependent manner[1][2]. This guide dissects the pharmacological potency, receptor selectivity, and the specific experimental workflows required to validate the unique biased agonism of TAK-875.

Potency and Selectivity Profile

The therapeutic viability of TAK-875 is fundamentally anchored in its exceptional selectivity for GPR40 over other members of the FFAR family: GPR120 (FFAR4), GPR41 (FFAR3), and GPR43 (FFAR2)[1][3]. While endogenous ligands such as oleic acid or α-linolenic acid exhibit significant cross-reactivity—particularly between GPR40 and GPR120—TAK-875 demonstrates a highly specific binding profile[4].

The following table synthesizes the quantitative pharmacological data derived from in vitro functional assays (e.g., intracellular calcium flux and inositol phosphate production in recombinant CHO cells).

Table 1: Pharmacological Profile of TAK-875 across FFAR Subtypes

| Receptor | Endogenous Ligands | TAK-875 EC₅₀ | Selectivity Ratio |

| GPR40 (FFAR1) | Long-chain FFAs (e.g., Oleic acid) | 14 – 72 nM | Reference |

| GPR120 (FFAR4) | Medium/Long-chain FFAs | > 10,000 nM | > 140-fold |

| GPR41 (FFAR3) | Short-chain FFAs (e.g., Propionate) | > 10,000 nM | > 140-fold |

| GPR43 (FFAR2) | Short-chain FFAs (e.g., Acetate) | > 10,000 nM | > 140-fold |

| (Data aggregated from in vitro CHO-hGPR40 cell assays measuring intracellular calcium flux and IP production[1][5][6][7].) |

Mechanistic Pathways: Ago-Allosteric Modulation and Biased Agonism

TAK-875 does not simply mimic endogenous FFAs; it binds to a distinct allosteric site on the GPR40 receptor[4][8]. It functions as an ago-allosteric modulator , meaning it possesses intrinsic partial agonist activity while simultaneously exhibiting positive cooperativity with endogenous plasma FFAs[8].

Crucially, TAK-875 demonstrates biased agonism [9][10]. While endogenous FFAs activate both Gαq/11 and Gαs pathways, TAK-875 preferentially couples to the Gαq/11 pathway (triggering Phospholipase C, IP3 generation, and calcium mobilization) and strongly recruits β-arrestin 2[9][11]. Knockdown and genetic ablation studies in pancreatic islets reveal that the insulinotropic activity of TAK-875 is uniquely dependent on this β-arrestin 2 signaling axis, structurally differentiating its mechanism from endogenous lipid ligands[9].

TAK-875 biased agonism at GPR40 driving glucose-stimulated insulin secretion.

Experimental Methodologies for GPR40 Activation

To rigorously evaluate the potency and biased agonism of TAK-875, two distinct, self-validating workflows are required: one for Gαq-mediated calcium flux and another for β-arrestin recruitment.

Protocol 1: Intracellular Calcium Mobilization (FLIPR Assay)

This assay quantifies the Gαq/11-dependent IP3/Ca2+ signaling branch.

-

Cell Preparation : Plate CHO cells stably expressing human GPR40 at 30,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C in 5% CO₂[6]. Causality: Recombinant CHO cells provide a clean, null-background system to isolate GPR40-specific kinetics without interference from other pancreatic GPCRs.

-

Dye Loading : Aspirate media and add 20 μL of loading buffer containing 2.5 μg/mL Fluo-4 AM, 2.5 mM probenecid, and 0.1% fatty acid-free BSA[6][8]. Incubate for 60 minutes at 37°C. Causality: Fluo-4 AM is a cell-permeable fluorogenic calcium indicator. Probenecid is strictly required to inhibit multidrug resistance proteins (MRPs), preventing the active efflux of the de-esterified Fluo-4 dye. Fatty acid-free BSA prevents non-specific adsorption of the highly lipophilic TAK-875 to the plastic microplate while ensuring no endogenous lipids prematurely activate the receptor.

-

Compound Addition & Kinetic Reading : Using a Fluorometric Imaging Plate Reader (FLIPR), establish a baseline fluorescence for 10 seconds. Inject TAK-875 (ranging from 0.001 to 10 μM) and record fluorescence continuously for 90 seconds[5][6]. Causality: The transient nature of IP3-mediated ER calcium release necessitates real-time kinetic monitoring to capture the peak response (Cmax) accurately.

Protocol 2: β-Arrestin 2 Recruitment (BRET Assay)

To validate the biased agonism profile of TAK-875, a Bioluminescence Resonance Energy Transfer (BRET) assay is utilized[9].

-

Transfection : Co-transfect HEK-293T cells with GPR40-GFP10 (BRET acceptor) and β-arrestin 2-RLuc8 (BRET donor) biosensors[9].

-

Substrate Incubation : Resuspend cells in Tyrode's buffer and add the luciferase substrate Coelenterazine 400a (DeepBlueC). Causality: Coelenterazine 400a provides a strict emission peak (~400 nm) that cleanly separates from the GFP10 emission (~510 nm), minimizing spectral bleed-through and ensuring a high signal-to-noise ratio.

-

Ligand Stimulation : Treat cells with vehicle, oleate (100 μM), or TAK-875 (10 μM)[9].

-

BRET Measurement : Quantify the BRET ratio (emission at 510 nm / emission at 400 nm) 15 minutes post-stimulation[9]. Causality: TAK-875 induces a conformational change in GPR40 that robustly recruits β-arrestin 2, bringing the RLuc8 donor and GFP10 acceptor into close proximity (<10 nm), thereby increasing the BRET signal. This validates the β-arrestin-biased nature of TAK-875 compared to endogenous FFAs[9].

Clinical Translation and Discontinuation

Despite its robust efficacy in lowering HbA1c without inducing hypoglycemia in Phase II trials, the clinical development of TAK-875 was halted during Phase III[4][10]. The discontinuation was driven by idiosyncratic drug-induced liver injury (DILI), characterized by significant elevations in alanine aminotransferase (ALT)[10]. Mechanistic toxicology studies later suggested this hepatotoxicity was largely off-target, potentially mediated by acyl glucuronidation of the carboxylic acid moiety or the inhibition of hepatobiliary transporters, rather than on-target GPR40 activation (as GPR40 is not natively expressed in the liver)[10][11].

References

-

Fasiglifam (TAK-875) | GPR40 Agonist - MedChemExpress. 5

-

Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - ACS Medicinal Chemistry Letters. 1

-

TAK-875 - Potent GPR40 Agonist for Metabolic Research - APExBIO. 6

-

Fasiglifam(TAK-875) Hemihydrate | GPR agonist - Selleck Chemicals. 7

-

β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - Journal of Biological Chemistry (via PMC). 9

-

A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PLoS One (via PMC). 8

-

Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - Frontiers in Endocrinology. 10

-

G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - MDPI. 4

-

Free fatty acid receptors as therapeutic targets for the treatment of diabetes - Frontiers in Physiology. 3

-

GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - Molecular Metabolism (via PMC). 11

-

Schematic dual potentiating model for fasiglifam-induced FFAR1 signaling - ResearchGate. 2

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Free fatty acid receptors as therapeutic targets for the treatment of diabetes [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Bench: A Technical Guide to the Solubility and Handling of TAK-875 Hemihydrate for In Vitro Research

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive, field-proven framework for the solubilization and application of TAK-875 (Fasiglifam) Hemihydrate in dimethyl sulfoxide (DMSO) and cell culture media. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind critical handling steps, ensuring experimental reproducibility and data integrity.

Core Characteristics of TAK-875 Hemihydrate

TAK-875 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its mechanism of action involves enhancing glucose-dependent insulin secretion, which made it a significant candidate for type 2 diabetes treatment.[1][2] For laboratory scientists, understanding its fundamental physicochemical properties is the first step toward its successful application in in vitro models.

Table 1: Physicochemical Properties of TAK-875 Hemihydrate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | [(3S)-6-({2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate | [1] |

| Synonyms | Fasiglifam | [3] |

| Molecular Formula | C₂₉H₃₂O₇S·1/2H₂O | [3] |

| Molecular Weight | 533.63 g/mol | [3] |

| CAS Number | 1374598-80-7 | [3] |

| Appearance | White to off-white solid powder |[4] |

Solubility Profile: A Tale of Two Solvents

The solubility of TAK-875 is highly dichotomous. It is extremely soluble in organic solvents like DMSO but practically insoluble in aqueous solutions, including water and ethanol. This characteristic dictates the entire workflow for preparing solutions for cell-based assays.

Causality Behind Solvent Choice: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Its utility in cell culture is due to its miscibility with water and culture media, allowing for the introduction of otherwise insoluble compounds into the cellular environment. However, DMSO is also hygroscopic (readily absorbs moisture from the air), and using moisture-contaminated DMSO can reduce the solubility of compounds like TAK-875.[5] Therefore, the use of fresh, anhydrous DMSO is a critical, non-negotiable step for preparing high-concentration stock solutions.

Table 2: Solubility Data for TAK-875 Hemihydrate

| Solvent | Solubility (at 25°C) | Molar Concentration (Approx.) | Source(s) |

|---|---|---|---|

| DMSO | 100 mg/mL | 187.39 mM | [3] |

| Water | Insoluble | N/A | [3] |

| Ethanol | Insoluble | N/A |[3] |

Protocol: Preparation of a 100 mM Master Stock Solution in DMSO

This protocol details the preparation of a highly concentrated master stock solution. This self-validating process ensures accuracy and minimizes compound waste.

Pre-Protocol Checklist & Rationale

-

Personal Protective Equipment (PPE): Wear gloves and a lab coat. DMSO can facilitate the absorption of chemicals through the skin.[6]

-

Solvent Quality: Use new or properly stored anhydrous DMSO (≤0.02% water). This prevents micro-precipitation in your stock.

-

Equipment: Use a calibrated analytical balance and sterile, nuclease-free microcentrifuge tubes.

Step-by-Step Methodology

-

Equilibrate Compound: Allow the vial of TAK-875 powder to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Weigh Compound: Accurately weigh the desired mass of TAK-875 into a sterile microcentrifuge tube.

-

Calculation Example: To prepare 1 mL of a 100 mM stock solution:

-

Mass (mg) = [Volume (L)] × [Concentration (mol/L)] × [MW ( g/mol )] × 1000 (mg/g)

-

Mass (mg) = [0.001 L] × [0.1 mol/L] × [533.63 g/mol ] × 1000 = 53.36 mg

-

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Cap securely.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes until all solid is completely dissolved, resulting in a clear solution.[7]

-

Troubleshooting: If dissolution is slow, brief sonication in a water bath or gentle warming (e.g., 37°C) can be used.[7] Always ensure the solution returns to room temperature before storage.

-

Storage and Stability of Master Stock

-

Aliquot: Dispense the master stock into smaller, single-use volumes in sterile tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[7]

-

Storage Temperature: Store aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term stability.[7] A properly stored powder can be stable for years at -20°C.[5]

Protocol: Preparation of Working Solutions for Cell Culture

The transition from a 100% DMSO stock to an aqueous cell culture medium is where precision is paramount to avoid compound precipitation and cellular toxicity.

Caption: Workflow for preparing TAK-875 solutions for cell culture.

The Principle of the Vehicle Control

A vehicle control is not optional; it is essential for valid results. It consists of cell culture medium with the same final concentration of DMSO as your highest experimental concentration. This allows you to differentiate the pharmacological effects of TAK-875 from any potential confounding effects of the solvent itself.[7]

Managing DMSO-Induced Cytotoxicity

High concentrations of DMSO are toxic to cells.[8]

-

General Cell Lines: Keep the final DMSO concentration ≤ 0.5% . Many robust cell lines can tolerate this, but it is a widely accepted upper limit.[7]

-

Primary or Sensitive Cells: The final DMSO concentration should be much lower, ideally ≤ 0.1% , to avoid artifacts.[8]

Step-by-Step Methodology for Working Solutions

-

Pre-warm Medium: Use cell culture medium that has been pre-warmed to 37°C.

-

Calculate Dilution: Determine the volume of your DMSO stock needed.

-

Calculation Example: To make 1 mL of a 50 µM working solution from a 100 mM stock:

-

V₁C₁ = V₂C₂

-

V₁ = (1 mL × 50 µM) / 100,000 µM = 0.0005 mL or 0.5 µL

-

Final DMSO % = (0.5 µL / 1000 µL) × 100 = 0.05% (well within safe limits)

-

-

-

Perform Dilution: Add the small volume of the DMSO stock solution directly to the larger volume of pre-warmed medium while gently vortexing or swirling.[6] Never add the aqueous medium to the concentrated DMSO stock, as this will cause immediate precipitation.

-

Visual Inspection: Ensure the final working solution is clear and free of any visible precipitate. If precipitation occurs, the experimental concentration is too high for the final DMSO percentage used.

-

Apply to Cells: Use the freshly prepared working solution to treat your cells immediately.

Mechanistic Context: The GPR40 Signaling Pathway

TAK-875 exerts its effects by binding to and activating GPR40, which is predominantly expressed on pancreatic β-cells.[1] This receptor signals through the Gαq protein subunit.[2] Activation of this pathway is key to its glucose-dependent action.

Caption: GPR40 signaling pathway activated by TAK-875.

Upon activation by TAK-875, the Gαq subunit stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2][9] This rise in intracellular Ca²⁺ is a primary trigger for the potentiation of glucose-stimulated insulin secretion.[1]

References

-

ResearchGate. (2025, August 8). (PDF) Fasiglifam (TAK-875) has dual potentiating mechanisms via G α q-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. [Link]

-

American Diabetes Association. (2013, July 17). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. [Link]

-

Tsujihata, Y., et al. (2011, October 15). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. PubMed. [Link]

-

Ovid. GPR40 agonists for the treatment of type 2 diabetes. [Link]

-

Cellagen Technology. TAK-875 | GPR40 agonist. [Link]

-

LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

-

AdooQ Bioscience. TAK-875 (Fasiglifam) | GPR agonist | 1000413-72-8. [Link]

-

Negoro, N., et al. (2010, June 18). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. [Link]

-

Protocol Online. (2009, May 26). DMSO usage in cell culture. [Link]

Sources

- 1. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. cellagentech.com [cellagentech.com]

- 5. selleckchem.com [selleckchem.com]

- 6. lifetein.com [lifetein.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DMSO usage in cell culture - Cell Biology [protocol-online.org]

- 9. researchgate.net [researchgate.net]

The Physicochemical and Mechanistic Architecture of TAK-875 Hemihydrate: A Comprehensive Framework for GPR40 Modulation

A Technical Whitepaper by a Senior Application Scientist

The therapeutic landscape of Type 2 Diabetes Mellitus (T2DM) has historically been dominated by secretagogues that force insulin release independent of glucose concentrations, inherently carrying the risk of severe hypoglycemia. The discovery of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), introduced a paradigm shift. GPR40 mediates glucose-stimulated insulin secretion (GSIS) in response to endogenous free fatty acids (FFAs).

Within this context, TAK-875 hemihydrate (Fasiglifam hemihydrate) emerged as a first-in-class, orally bioavailable, selective GPR40 ago-allosteric modulator . As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties of TAK-875 hemihydrate, elucidate its unique receptor dynamics, and provide self-validating experimental protocols for researchers investigating metabolic signaling.

Physicochemical Profiling and Formulation Causality

Understanding the physical and chemical properties of TAK-875 hemihydrate is not merely an exercise in cataloging data; it is the foundational step for ensuring reproducibility in in vitro and in vivo assays. The hemihydrate form (CAS: 1374598-80-7) consists of two fasiglifam molecules co-crystallized with one water molecule .

The presence of the biphenyl moiety and the methylsulfonyl group dictates its high lipophilicity and specific solubility profile. Because the compound is hygroscopic, the hydration state can fluctuate if exposed to ambient humidity, which directly impacts the accuracy of molarity calculations during stock preparation.

Causality in Experimental Design: When preparing stock solutions for cellular assays (e.g., CHO-hGPR40 cell lines), DMSO must be strictly anhydrous and newly opened. Moisture absorption by DMSO will rapidly precipitate the highly lipophilic TAK-875, leading to artificially low effective concentrations and skewed EC50 calculations.

Quantitative Data Synthesis: Physicochemical & Pharmacodynamic Parameters

The following tables summarize the critical properties required for assay design and computational modeling.

Table 1: Fundamental Physicochemical Properties

| Property | Value / Description |

| Chemical Name | [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate |

| Molecular Formula | C58H66O15S2 (Hemihydrate dimer) |

| Molecular Weight | 1067.27 g/mol (Hemihydrate) / 533.63 g/mol (Anhydrous free acid) |

| Exact Mass | 1066.3843 Da |

| Solubility | DMSO: ≥ 128 mg/mL (Requires anhydrous conditions) |

| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (2 years) |

Table 2: Pharmacodynamic & Binding Kinetics

| Parameter | Value | Biological Implication |

| Target | GPR40 / FFAR1 | Exclusively expressed in pancreatic β-cells and enteroendocrine cells. |

| EC50 (IP Production) | ~72 nM | High potency for intracellular signaling cascade initiation. |

| Apparent Kd | 11.9 nM | Strong binding affinity to the non-canonical allosteric pocket. |

| Emax | ~22% | Partial agonist activity relative to endogenous γ-linolenic acid. |

Mechanistic Paradigm: Ago-Allosteric Modulation

TAK-875 does not simply mimic endogenous fatty acids; it acts as an ago-allosteric modulator . High-resolution crystallographic studies reveal that TAK-875 binds to a non-canonical pocket formed by transmembrane domains TM3, TM4, TM5, and extracellular loop 2 (ECL2), which is distinct from the orthosteric binding site utilized by endogenous long-chain FFAs .

This structural dynamic explains the causality behind its clinical efficacy: TAK-875 exhibits positive cooperativity with endogenous circulating FFAs. By binding to the allosteric site, it lowers the activation energy required for FFAs to trigger the Gαq-coupled pathway. Consequently, TAK-875 enhances insulin secretion only in the presence of elevated glucose and FFAs, thereby mitigating the risk of hypoglycemia inherent to sulfonylureas .

TAK-875 ago-allosteric modulation of the GPR40 (FFAR1) signaling pathway driving GSIS.

Empirical Validation Framework: Experimental Methodologies

To ensure scientific integrity, any investigation into TAK-875 must utilize self-validating assay systems. Below are the definitive, step-by-step methodologies for quantifying TAK-875 efficacy, designed to control for false positives and background noise.

Protocol A: Intracellular Calcium Influx Assay (FLIPR)

Because GPR40 couples to Gαq, the immediate downstream effect of TAK-875 binding is the release of intracellular calcium via the PLC/IP3 pathway.

Rationale & Causality: We utilize CHO cells stably expressing human GPR40. A mock-transfected CHO cell line must be run in parallel as a negative control to prove that the calcium influx is strictly GPR40-dependent and not a non-specific membrane perturbation caused by the lipophilic TAK-875 molecule.

-

Cell Seeding: Seed CHO-hGPR40 and mock-CHO cells at 2 × 10⁴ cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C in 5% CO₂.

-

Dye Loading: Remove culture media. Add 20 μL of Calcium-4 assay buffer (containing probenecid to inhibit dye efflux) to each well. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare a 10-point serial dilution of TAK-875 hemihydrate in anhydrous DMSO. Dilute the DMSO stocks 1:100 in assay buffer to achieve a final DMSO concentration of ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

-

Baseline Acquisition: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 485 nm / Em: 525 nm) for 10 seconds.

-

Stimulation & Measurement: Inject 10 μL of the prepared TAK-875 solutions. Record fluorescence continuously for 3 minutes.

-

Data Normalization: Calculate the response as the Max-Min fluorescence. Normalize the data to the maximal response elicited by a full agonist control (e.g., 10 μM γ-linolenic acid) to determine the Emax and EC50.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

To prove physiological relevance, TAK-875 must be tested in primary pancreatic islets, assessing its glucose-dependent insulinotropic action.

Step-by-step experimental workflow for validating TAK-875 efficacy via GSIS assay.

-

Islet Isolation & Recovery: Isolate pancreatic islets from C57BL/6 mice via collagenase digestion. Culture overnight in RPMI-1640 containing 11 mM glucose to allow recovery from isolation stress.

-

Glucose Starvation: Wash islets twice with Krebs-Ringer bicarbonate (KRB) buffer containing 0.1% BSA and 2.8 mM (low) glucose. Pre-incubate for 60 minutes to establish a basal metabolic state.

-

Treatment Assignment: Transfer islets (size-matched, ~5-10 islets per well) into a 96-well V-bottom plate.

-

Co-Incubation: Treat islets with either Vehicle (0.1% DMSO) or TAK-875 (0.1 to 10 μM) in the presence of either low (2.8 mM) or high (16.7 mM) glucose KRB buffer.

-

Critical Control: Include a well with TAK-875 + high glucose + a lipolysis inhibitor (e.g., acipimox) to validate the cooperative dependency on endogenous FFAs.

-

-

Incubation & Collection: Incubate for 60 minutes at 37°C. Centrifuge the plate at 1,000 rpm for 3 minutes to pellet the islets. Carefully collect the supernatant.

-

Quantification: Measure secreted insulin using a high-range Rodent Insulin ELISA or Homogeneous Time-Resolved Fluorescence (HTRF) assay. Normalize insulin secretion to total islet DNA or protein content to account for variations in islet size.

Conclusion

TAK-875 hemihydrate represents a masterclass in targeted metabolic pharmacology. By exploiting an allosteric pocket on the GPR40 receptor, it amplifies the natural physiological response to glucose and fatty acids rather than overriding it. For researchers, understanding its physicochemical boundaries—specifically its lipophilicity, hygroscopic nature, and precise hydration state—is non-negotiable for generating reproducible, high-fidelity data in both biochemical and cellular assays.

References

-

Fasiglifam hemihydrate | C58H66O15S2 | CID 57339446 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

-

A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 Source: PLOS One URL:[Link]

-

High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875 Source: Nature / ResearchGate URL:[Link]

-

Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety Source: ACS Publications URL:[Link]

Technical Guide: TAK-875 as a Research Tool for Interrogating GPR40 (FFAR1) Signaling

Executive Summary

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a critical regulator of metabolic homeostasis, primarily by modulating glucose-stimulated insulin secretion (GSIS) and incretin release.[1][2][3] Its role in these processes has made it an attractive therapeutic target for type 2 diabetes. This guide provides an in-depth technical overview of TAK-875 (also known as fasiglifam), a potent and selective GPR40 agonist, and its application as a chemical probe for studying GPR40 signaling pathways.[4][5] While TAK-875 demonstrated robust glucose-lowering efficacy in extensive clinical trials, its development was halted due to concerns over liver safety.[6][7] This history provides a crucial context for its use in research. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge, detailed experimental protocols, and critical insights for leveraging TAK-875 to dissect the complex biology of GPR40.

Part 1: The GPR40 (FFAR1) Signaling Axis

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells, intestinal enteroendocrine cells, and to a lesser extent, in the brain.[1][2] It is activated by medium- and long-chain free fatty acids (FFAs), functioning as a physiological sensor of nutrient availability.[8]

Mechanism of Action

Upon binding of an agonist like an FFA or TAK-875, GPR40 undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein, primarily of the Gαq/11 family.[4][5][9] This initiates a well-defined downstream signaling cascade:

-

Gαq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

PLC Activation: Gαq-GTP activates phospholipase C (PLC).[10][11]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][10][12]

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[2][11] This is the primary signal measured in calcium flux assays.

-

PKC Activation: DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC) and other downstream effectors like Protein Kinase D (PKD).[10][12]

Crucially, this signaling pathway does not stimulate insulin secretion on its own. Instead, it potentiates insulin secretion only in the presence of elevated glucose levels. This glucose-dependency is a key physiological feature and a primary reason for the therapeutic interest in GPR40 agonists, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[2][13]

Part 2: TAK-875 - A High-Fidelity GPR40 Probe

TAK-875 was developed as a potent, selective, and orally bioavailable GPR40 agonist.[4][5] Its well-defined pharmacology makes it an excellent tool for specifically interrogating the GPR40 pathway, in contrast to endogenous FFAs which can have broader, non-receptor-mediated effects.

Chemical and Pharmacological Profile

TAK-875 is a dihydrobenzofuran derivative.[4] Its key properties are summarized below.

| Property | Value / Description | Source(s) |

| Full Chemical Name | [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemi-hydrate | [4][5] |

| Synonyms | Fasiglifam | [6][8] |

| Molecular Formula | C₂₉H₃₂O₇S | [14][15] |

| Molecular Weight | 524.6 g/mol | [15] |

| Mechanism | Selective GPR40 agonist; Ago-allosteric modulator | [8][16] |

Potency and Selectivity

The utility of a chemical probe is defined by its potency and selectivity. TAK-875 exhibits high potency for human GPR40 and excellent selectivity against other related free fatty acid receptors.

| Target | Agonist Potency (EC₅₀) | Source(s) |

| Human GPR40 | 14 - 26 nM | [15][17] |

| Rat GPR40 | 5.7 nM | [5] |

| Human GPR41 (FFAR3) | >10,000 nM | [15][18] |

| Human GPR43 (FFAR2) | >10,000 nM | [15][18] |

| Human GPR120 (FFAR4) | >10,000 nM | [4][18] |

Note: EC₅₀ values can vary based on the assay system (e.g., cell type, readout).

A Cautionary Tale: Clinical Efficacy and Liver Toxicity

In Phase II and III clinical trials, TAK-875 demonstrated impressive efficacy, significantly lowering HbA1c and fasting blood glucose in patients with type 2 diabetes, with a minimal risk of hypoglycemia.[1][19] However, development was terminated after a small percentage of patients (2.7%) showed signs of drug-induced liver injury (DILI).[6][7][20] Subsequent mechanistic studies suggest the toxicity may be linked to the formation of a reactive acyl glucuronide metabolite, inhibition of mitochondrial respiration, and interference with bile acid transport.[21][22][23][24] This context is vital for any researcher; while TAK-875 is an excellent tool for studying GPR40 signaling, its potential for hepatotoxicity must be considered, especially when designing experiments in liver cells or in vivo models.

Part 3: Experimental Design Considerations

Using TAK-875 effectively requires a well-designed experiment with appropriate models and controls to ensure the observed effects are specifically due to GPR40 activation.

-

Choosing the Right Model System:

-

Recombinant Cell Lines (e.g., CHO or HEK293 expressing GPR40): These are ideal for primary screening and mechanistic studies. They provide a clean system to confirm direct receptor activation without confounding signals from other pathways. The parental cell line serves as a perfect negative control.[17]

-

Pancreatic β-Cell Lines (e.g., INS-1, MIN6): These endogenously express GPR40 and are essential for studying downstream functional effects like insulin secretion.[4][13] They provide a more physiologically relevant context than recombinant lines.

-

Primary Pancreatic Islets (Human or Rodent): These represent the gold standard for studying insulin and glucagon secretion in a native, multicellular environment.[13][25] However, they are more complex to work with and can have higher variability.

-

-

Self-Validating Controls: Every protocol should be a self-validating system.

-

Negative Controls:

-

Vehicle (typically 0.1% DMSO).

-

Parental cell line not expressing GPR40.

-

A GPR40 antagonist (if available) to demonstrate that the effect of TAK-875 is blockable.

-

-

Positive Controls:

-

Endogenous FFA ligands (e.g., linoleic acid) to compare the synthetic agonist's effect to a natural ligand.

-

For calcium flux, a calcium ionophore like Ionomycin to determine the maximum possible signal.[26]

-

For GSIS, a known secretagogue like GLP-1 or a high concentration of KCl to confirm cell viability and responsiveness.[25]

-

-

Part 4: Key Experimental Protocols

Here we provide step-by-step methodologies for two fundamental assays used to characterize GPR40 activation with TAK-875.

Protocol 1: In Vitro GPR40 Activation via Calcium Flux Assay

Objective: To quantify the potency and efficacy of TAK-875 in activating the GPR40 receptor by measuring the mobilization of intracellular calcium.

Methodology:

-

Cell Plating: Seed GPR40-expressing cells (e.g., CHO-hGPR40) into black-walled, clear-bottom 96-well or 384-well microplates at a density optimized for 80-90% confluency on the day of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.

-

Compound Plate Preparation: Prepare a serial dilution of TAK-875 in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical concentration range would be from 1 nM to 30 µM. Also, prepare wells with vehicle control and a positive control (e.g., a saturating concentration of an FFA).

-

Dye Loading:

-

Prepare a dye loading solution according to the manufacturer's instructions (e.g., Fluo-8 AM or Fura-2 AM) in assay buffer.[27][28] Many kits include a probenecid solution to prevent dye leakage from the cells.

-

Aspirate the culture medium from the cell plate and add the dye loading solution (e.g., 100 µL for 96-well).

-

-

Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by a 10-15 minute incubation at room temperature in the dark to allow for de-esterification of the dye.[26][27]

-

Data Acquisition:

-

Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR, FlexStation, or similar).

-

Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye.

-

Establish a stable baseline reading for 10-20 seconds.

-

Program the instrument to perform a fluid addition from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for an additional 90-180 seconds to capture the full calcium mobilization peak and subsequent return to baseline.

-

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the TAK-875 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of TAK-875 on insulin secretion from pancreatic β-cells at both basal and stimulatory glucose concentrations.

Methodology:

-